molecular formula C10H12N4OS B13356078 3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol

Cat. No.: B13356078
M. Wt: 236.30 g/mol
InChI Key: BFFJSRDDVGWCAG-UHFFFAOYSA-N
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Description

3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol is a complex organic compound that features a pyridine ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the sulfanyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or pyridine rings.

    Substitution: The hydrogen atoms on the pyridine or triazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-pyridinyl)acrylic acid: Another pyridine-containing compound with different functional groups.

    3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: A compound with a similar pyridine ring but different substituents.

    Thiazoles: Compounds with a sulfur and nitrogen-containing ring structure similar to the triazole ring.

Uniqueness

3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol is unique due to its combination of a pyridine ring, a triazole ring, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

4-(3-hydroxypropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12N4OS/c15-6-2-5-14-9(12-13-10(14)16)8-3-1-4-11-7-8/h1,3-4,7,15H,2,5-6H2,(H,13,16)

InChI Key

BFFJSRDDVGWCAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2CCCO

Origin of Product

United States

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